N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide” is a compound that contains a 1,2,4-triazole nucleus . The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy .
Scientific Research Applications
Novel Compounds Synthesis
Research has demonstrated the synthesis of novel compounds involving thiazolo[3,2-b][1,2,4]triazolium N-phenacylides, leading to the formation of compounds through processes such as intramolecular benzoyl migration. These synthetic pathways offer insights into creating derivatives of the chemical compound , potentially enhancing its biological activities or chemical stability (Iwamura et al., 1994).
Antimicrobial and Antidiabetic Potential
A study on N'-Arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides demonstrated significant in vitro Type II diabetes inhibitory activity, as well as remarkable antibacterial and antifungal activities. This suggests the chemical compound's framework could be beneficial in designing new therapeutics for managing diabetes and infections (Mor et al., 2022).
Antitumor Activities
Compounds utilizing the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been synthesized and shown to exhibit excellent anticancer properties at micromolar concentrations. This indicates the potential of the core structure for developing new anticancer agents (Holota et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that plays a crucial role in DNA replication and transcription by resolving DNA supercoiling.
Mode of Action
The compound interacts with its target, Top1, by inhibiting its activity . This inhibition disrupts the normal process of DNA replication and transcription, leading to DNA damage and cell death.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight, which is458.54 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The inhibition of Top1 leads to DNA damage, which can result in cell cycle arrest and apoptosis . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-29-17-9-8-14(12-19(17)31-3)21-25-23-27(26-21)15(13-33-23)10-11-24-22(28)16-6-5-7-18(30-2)20(16)32-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZERGJOTDQSNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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